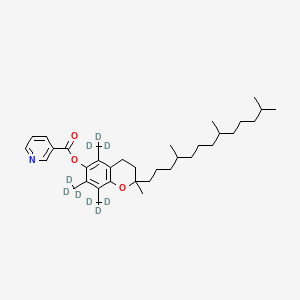

DL-Alpha-tocopherol nicotinate-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H53NO3 |

|---|---|

Molecular Weight |

544.9 g/mol |

IUPAC Name |

[2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/i5D3,6D3,7D3 |

InChI Key |

MSCCTZZBYHQMQJ-SUJHKIPASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C3=CN=CC=C3 |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DL-Alpha-Tocopherol Nicotinate-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alpha-tocopherol nicotinate-d9 is the deuterium-labeled analogue of DL-alpha-tocopherol nicotinate, a synthetic compound that combines the antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid (niacin, vitamin B3). The incorporation of nine deuterium atoms into the tocopherol moiety provides a stable, heavier isotope version of the molecule, making it an invaluable tool in analytical and research settings. Its primary application is as an internal standard for quantitative analysis by mass spectrometry in pharmacokinetic and metabolic studies of vitamin E and its derivatives.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological roles of its non-deuterated counterpart, offering insights into its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a complex organic molecule with a molecular formula of C₃₅H₄₄D₉NO₃ and a molecular weight of approximately 544.87 g/mol .[2] The "DL" designation indicates that it is a racemic mixture of stereoisomers. The "-d9" signifies the presence of nine deuterium atoms, which are strategically placed on the aromatic methyl groups of the tocopherol component. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature for analytical detection.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₄D₉NO₃ | [2] |

| Molecular Weight | 544.87 g/mol | [2] |

| CAS Number (non-labeled) | 86362-36-9 | [2] |

| Appearance | Not explicitly stated, likely a viscous oil or solid | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and oils; practically insoluble in water. | [3] |

Synthesis

While the specific, proprietary synthesis of this compound is not publicly detailed, a plausible synthetic route can be inferred from established methods for the synthesis of the non-labeled compound and general techniques for deuterium labeling.

Proposed Synthesis of the Deuterated Precursor: DL-Alpha-tocopherol-d9

The initial step would involve the synthesis of the deuterated tocopherol precursor. This can be achieved through methods such as the acid-catalyzed reaction of trimethylhydroquinone with isophytol, where the methyl groups of trimethylhydroquinone have been previously deuterated. General methods for deuterating aromatic methyl groups often involve H-D exchange reactions using deuterated reagents like D₂O in the presence of a catalyst.[4]

Esterification to Form this compound

The deuterated DL-alpha-tocopherol would then be esterified with a nicotinic acid derivative. A common method involves the reaction of DL-alpha-tocopherol with nicotinoyl chloride in the presence of a base like pyridine, which acts as a catalyst and acid scavenger.[5]

Experimental Protocol: Synthesis of D,α-Tocopherol Nicotinate (Non-labeled Analogue)

This protocol is adapted from a patented method for the synthesis of the non-labeled D-enantiomer and provides a likely basis for the synthesis of the racemic, deuterated compound.[5]

-

Reaction Setup: A solution of 34.6 grams of D,α-tocopherol in 100 mL of toluene is added to a solution of 13.6 g of nicotinic acid chloride hydrochloride dissolved in 100 mL of a 1:1 pyridine/toluene mixture.

-

Reaction Conditions: The reaction mixture is allowed to stand overnight at room temperature.

-

Workup: The mixture is diluted with an additional 100 mL of toluene and washed with a 5% sodium bicarbonate solution and water.

-

Purification: The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residue is dissolved in a 1:1 mixture of ethyl acetate-hexane and purified by column chromatography on neutral alumina.

-

Crystallization: The fractions containing the product are combined, concentrated, and recrystallized from acetone-hexane to yield D,α-tocopherol nicotinate.

Biological Activity and Mechanism of Action

The biological activity of DL-Alpha-tocopherol nicotinate is attributed to its constituent parts: alpha-tocopherol and nicotinic acid. Upon administration, the ester is hydrolyzed to release these two active components. However, emerging research suggests that the intact molecule may also possess unique biological functions.[6][7]

Antioxidant and Membrane-Stabilizing Effects

The alpha-tocopherol component is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage by scavenging free radicals.[8] This action is crucial in mitigating lipid peroxidation, which is implicated in various pathological conditions. Studies on the non-labeled compound have shown that it can reduce oxidative stress in red blood cell membranes, thereby improving blood rheology.[5]

Cardiovascular and Lipid-Modulating Effects

Nicotinic acid is well-known for its ability to lower plasma cholesterol and triglyceride levels.[5] It also has vasodilatory effects, which can improve microcirculation. The combined effects of the antioxidant properties of tocopherol and the lipid-modulating and vasodilatory actions of nicotinic acid make this compound of interest for cardiovascular health.[5][8]

Cell Signaling Pathways

Recent studies on tocopherol nicotinate have revealed its involvement in specific cell signaling pathways, independent of its hydrolysis into vitamin E and niacin.

-

Upregulation of N-Acylethanolamines: Treatment of human vascular smooth muscle cells with tocopherol nicotinate has been shown to upregulate the levels of various primary fatty acid amides, including the endocannabinoid anandamide (arachidonoylethanolamine) and palmitamide.[6] These molecules are known to be important signaling lipids.

-

MAP Kinase Activation: The same study demonstrated that tocopherol nicotinate can activate mitogen-activated protein kinases (MAPKs), suggesting a role in regulating cellular processes such as growth, differentiation, and stress responses.[6]

-

Potential PPARγ Activation: While not directly demonstrated for tocopherol nicotinate, metabolites of vitamin E have been shown to act as allosteric activators of the peroxisome proliferator-activated receptor gamma (PPARγ).[9] Given that PPARα is activated by N-acylethanolamines, whose production is stimulated by tocopherol nicotinate, a potential link to PPAR signaling warrants further investigation.[10][11]

Diagram: Proposed Signaling Pathway of Tocopherol Nicotinate

Caption: Proposed signaling cascade of tocopherol nicotinate.

Analytical Methodology

The primary utility of this compound is as an internal standard in mass spectrometry-based analytical methods.

Experimental Protocol: Quantification of Tocopherols in Biological Samples using LC-MS/MS

This generalized protocol outlines the key steps in using a deuterated internal standard like this compound for the quantification of tocopherols and their derivatives in biological matrices.

-

Sample Preparation:

-

To a known volume of biological sample (e.g., plasma, tissue homogenate), add a precise amount of the internal standard solution (this compound in a suitable organic solvent).

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids, including the analyte and the internal standard.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable chromatographic column (e.g., C18) to separate the analyte from other matrix components.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte (non-labeled tocopherol nicotinate) and the internal standard (this compound).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Diagram: Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Applications in Research and Drug Development

This compound is a critical tool for:

-

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of tocopherol nicotinate and other vitamin E derivatives.

-

Metabolomics: Tracing the metabolic fate of tocopherols and identifying novel metabolites.[1]

-

Bioavailability Studies: Comparing the bioavailability of different formulations of vitamin E.

-

Clinical Trials: Precisely measuring drug levels in patients to ensure compliance and assess efficacy.

-

Analytical Method Development: Serving as a reference standard for the development and validation of new analytical methods.[2]

Conclusion

This compound is a highly specialized and valuable molecule for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug development. Its role as a stable isotope-labeled internal standard enables precise and accurate quantification of tocopherol nicotinate and related compounds in complex biological matrices. Furthermore, understanding the biological activities of its non-deuterated counterpart, including its antioxidant properties and its emerging role in cell signaling, opens avenues for further research into the therapeutic potential of this dual-action compound. This technical guide provides a foundational understanding to support its effective use in a research and development setting.

References

- 1. Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 86362-36-9 (non-labelled) | Axios Research [axios-research.com]

- 3. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tn-sanso.co.jp [tn-sanso.co.jp]

- 5. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]

- 6. Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin E Nicotinate [mdpi.com]

- 9. Endogenous vitamin E metabolites mediate allosteric PPARγ activation with unprecedented co-regulatory interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptors-alpha modulate dopamine cell activity through nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of DL-Alpha-Tocopherol Nicotinate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of DL-Alpha-tocopherol nicotinate-d9. This deuterated isotopologue of Vitamin E nicotinate serves as a critical internal standard in analytical and metabolic studies, offering precision in quantification and pathway elucidation.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of DL-Alpha-tocopherol nicotinate.[1] The incorporation of nine deuterium atoms into the molecule results in a higher molecular weight compared to the non-labeled compound, making it an ideal internal standard for mass spectrometry-based analyses.[1] Stable isotopes are frequently used as tracers to quantify metabolites during drug development, and deuteration can sometimes influence the pharmacokinetic profiles of drugs.[1]

| Property | Value | Citation(s) |

| Molecular Formula | C₃₅H₄₄D₉NO₃ | [2] |

| Molecular Weight | 544.87 g/mol | [2] |

| CAS Number | 86362-36-9 (non-labelled) | [2] |

| Synonyms | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate-d9 | |

| Standard Form | Racemic mixture (DL-alpha-tocopherol) | [3] |

| Primary Application | Reference standard, internal standard for clinical mass spectrometry | [1][2] |

| Storage Conditions | Room temperature in continental US; may vary elsewhere. | [1] |

Experimental Protocols

Synthesis of Alpha-Tocopherol Nicotinate

The synthesis of the non-deuterated analogue, D-α-tocopherol nicotinate, provides a foundational methodology. This process involves the esterification of α-tocopherol with nicotinic acid chloride.[3]

Methodology:

-

A solution of 34.6 grams of D,α-tocopherol in 100 mL of toluene is prepared.[3]

-

This solution is added to a mixture of 13.6 grams of nicotinic acid chloride hydrochloride dissolved in 100 mL of a 1:1 pyridine/toluene solution.[3]

-

The reaction mixture is left to stand overnight and is subsequently diluted with an additional 100 mL of toluene.[3]

-

The resulting solution is washed with a dilute 5% sodium bicarbonate solution and then with water.[3]

-

The washed solution is dried over sodium sulfate, and the solvent is evaporated under reduced pressure.[3]

-

The residue is dissolved in a 1:1 mixture of ethyl acetate-hexane and purified via column chromatography using neutral alumina.[3]

-

The product is eluted with an ethyl acetate-hexane mixture (1:1) followed by pure ethyl acetate.[3]

-

Fractions containing the desired product are combined, concentrated, and recrystallized from acetone-hexane to yield D,α-tocopherol nicotinate.[3]

For the synthesis of the deuterated standard, DL-Alpha-tocopherol-d9 would be used as the starting material in place of the non-labeled tocopherol.

Analytical Methodology: Gas Chromatography (GC)

Quantitative analysis of tocopherols and their derivatives is commonly performed using gas chromatography. The following outlines a typical protocol for analyzing alpha-tocopherol, which can be adapted for its nicotinate ester.

Methodology:

-

Internal Standard Solution: Prepare a solution in n-hexane containing a precisely weighed concentration (e.g., 3 mg/mL) of a suitable internal standard, such as hexadecyl hexadecanoate.[4]

-

Standard Preparation: Accurately weigh and dissolve approximately 30 mg of the reference standard (e.g., USP Alpha Tocopherol Reference Standard or this compound) in 10.0 mL of the Internal Standard Solution.[4]

-

Assay Preparation: Accurately weigh and dissolve about 30 g of the sample to be analyzed in 10.0 mL of the Internal Standard Solution.[4]

-

Chromatographic System:

-

Instrument: Use a gas chromatograph equipped with a flame-ionization detector (FID) and a glass-lined injection system.[4]

-

Column: A 2-m x 4-mm borosilicate glass column packed with 2% methylpolysiloxane gum on 80- to 100-mesh acid-base washed silanized chromatographic diatomaceous earth is typical.[4]

-

Temperatures: Maintain the column isothermally between 240°C and 260°C, the injection port at approximately 290°C, and the detector at about 300°C.[4]

-

Carrier Gas: Adjust the flow rate of the dry carrier gas to achieve a retention time of approximately 18-20 minutes for the internal standard.[4]

-

-

Procedure: Inject a 2 to 5 µL portion of the Assay Preparation into the chromatograph. Record the chromatogram and measure the peak areas for the analyte and the internal standard.[4]

-

Calculation: Calculate the quantity of the analyte in the sample by comparing the peak area ratios of the analyte to the internal standard in both the Assay Preparation and the Standard Preparation.[4]

References

An In-depth Technical Guide to the Synthesis and Purification of DL-Alpha-Tocopherol Nicotinate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DL-Alpha-tocopherol nicotinate-d9, a deuterated analog of a Vitamin E derivative. This document details the synthetic pathways, purification protocols, and necessary analytical considerations for obtaining this isotopically labeled compound for research and development purposes.

Introduction

DL-Alpha-tocopherol nicotinate is an ester formed from alpha-tocopherol (a form of Vitamin E) and nicotinic acid (niacin or Vitamin B3). The deuterated version, this compound, is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. The nine deuterium atoms provide a distinct mass shift, allowing for its unambiguous detection and quantification by mass spectrometry in complex biological matrices. This guide outlines a feasible synthetic route and purification strategy based on established chemical principles.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the deuterated precursors, followed by the condensation to form the deuterated tocopherol, and finally, esterification with a nicotinoyl moiety.

Synthesis of Deuterated Precursors

The primary challenge in synthesizing this compound lies in the preparation of the deuterated starting materials. The nine deuterium atoms are typically incorporated into the aromatic methyl groups of the trimethylhydroquinone (TMHQ) moiety.

2.1.1. Synthesis of Trimethylhydroquinone-d9 (TMHQ-d9)

The synthesis of TMHQ-d9 can be achieved through hydrogen-deuterium exchange reactions on 2,3,5-trimethylhydroquinone or a suitable precursor. A common method involves the use of a deuterated acid catalyst in a deuterated solvent.

Experimental Protocol: Synthesis of Trimethylhydroquinone-d9

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-trimethylhydroquinone (1.0 eq) in deuterated acetic acid (CH₃COOD).

-

Deuteration: Add a catalytic amount of a strong acid, such as deuterated sulfuric acid (D₂SO₄).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) for an extended period (24-48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic methyl groups.

-

Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the aromatic methyl protons.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated to yield crude TMHQ-d9.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Synthesis of DL-Alpha-Tocopherol-d9

The synthesis of DL-Alpha-tocopherol-d9 involves the acid-catalyzed condensation of TMHQ-d9 with isophytol.

Experimental Protocol: Synthesis of DL-Alpha-Tocopherol-d9

-

Reaction Setup: In a round-bottom flask, dissolve TMHQ-d9 (1.0 eq) and isophytol (1.1 eq) in a suitable aprotic solvent, such as toluene or heptane.

-

Catalyst: Add an acid catalyst. A mixture of ortho-boric acid and oxalic acid is often used.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 140-150°C. The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled and extracted with heptane. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield crude DL-Alpha-tocopherol-d9.

Synthesis of Nicotinoyl Chloride Hydrochloride

Nicotinoyl chloride hydrochloride is the activated form of nicotinic acid used for the esterification reaction. It is prepared by reacting nicotinic acid with a chlorinating agent.

Experimental Protocol: Synthesis of Nicotinoyl Chloride Hydrochloride

-

Reaction Setup: In a fume hood, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting solid is the nicotinoyl chloride hydrochloride, which can be used in the next step, sometimes after purification by recrystallization or washing with a suitable solvent like diethyl ether.[1][2]

Final Esterification to Yield this compound

The final step is the esterification of DL-Alpha-tocopherol-d9 with nicotinoyl chloride hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve DL-Alpha-tocopherol-d9 (1.0 eq) in a mixture of toluene and pyridine (1:1).[2]

-

Addition of Reagent: To this solution, add a solution of nicotinic acid chloride hydrochloride (1.2 eq) in pyridine/toluene (1:1) dropwise at room temperature.[2]

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature overnight.[2]

-

Work-up: Dilute the reaction mixture with toluene and wash successively with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, by-products, and any residual solvents. A combination of chromatographic techniques is typically employed.

Column Chromatography

Flash chromatography is an effective method for the initial purification of tocopherols and their esters.

Experimental Protocol: Flash Chromatography Purification

-

Column Packing: A silica gel column is packed using a slurry of silica in a non-polar solvent like hexane.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel or celite. The dried powder is then loaded onto the column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexane. The polarity of the solvent system is gradually increased to first elute less polar impurities, followed by the desired product.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is often the final purification step.

Experimental Protocol: Preparative HPLC Purification

-

Column: A reversed-phase C18 column is commonly used for the purification of tocopheryl esters.

-

Mobile Phase: A gradient system of acetonitrile and water or methanol and water is typically employed.

-

Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength around 284 nm.

-

Fraction Collection and Analysis: The fractions corresponding to the main peak are collected, combined, and the solvent is removed under reduced pressure to yield the highly purified this compound. The purity is then confirmed by analytical HPLC.

Data Presentation

| Parameter | DL-Alpha-Tocopherol-d9 | Nicotinoyl Chloride Hydrochloride | This compound |

| Molecular Formula | C₂₉H₄₁D₉O₂ | C₆H₄ClNO·HCl | C₃₅H₄₄D₉NO₃ |

| Molecular Weight | 439.78 g/mol | 178.02 g/mol | 544.87 g/mol [3] |

| Typical Yield | (Hypothetical) 70-80% | (Hypothetical) >90% | (Hypothetical) 60-70% |

| Purity (Post-Purification) | >98% | >97% | >99% |

| Appearance | Viscous oil | Crystalline solid | Viscous oil or solid |

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

References

Stability and Storage of Deuterated Vitamin E Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for deuterated vitamin E nicotinate. The information is compiled from publicly available scientific literature and is intended to support research and development activities.

Core Concepts and Stability Profile

Deuterated vitamin E nicotinate is an isotopically labeled form of vitamin E nicotinate, an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin). The esterification of the phenolic hydroxyl group of α-tocopherol enhances its stability, particularly against oxidation, giving it a longer shelf life compared to the unesterified form[1][2]. In biological systems, vitamin E nicotinate acts as a prodrug, being hydrolyzed to yield α-tocopherol and nicotinic acid[1][3][4][5][6].

The stability of deuterated vitamin E nicotinate is expected to be comparable to its non-deuterated counterpart, as the deuterium labeling is primarily for analytical tracking and does not significantly alter the molecule's chemical properties under typical storage and handling conditions.

General Storage Recommendations

Proper storage is crucial to maintain the integrity of deuterated vitamin E nicotinate. The following conditions are recommended based on available data for vitamin E and its derivatives:

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry, well-ventilated area. Refrigeration at 2-8°C is also suggested. For long-term storage, -20°C has been shown to be effective for vitamin E. | [1][7][8] |

| Light | Protect from light. | [2][5] |

| Atmosphere | Keep container tightly closed to protect from air and humidity. | [1] |

| pH | Avoid alkaline conditions, as the ester linkage is susceptible to hydrolysis. | [7] |

Forced Degradation Studies and Potential Pathways

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing[9][10].

Potential Degradation Pathways

The degradation of deuterated vitamin E nicotinate is anticipated to proceed through two primary pathways: hydrolysis of the ester bond and oxidation of the tocopherol moiety.

-

Hydrolytic Degradation: Under acidic or basic conditions, the ester linkage between the deuterated α-tocopherol and nicotinic acid moieties can be cleaved, yielding deuterated α-tocopherol and nicotinic acid.

-

Oxidative Degradation: The deuterated α-tocopherol portion, particularly if the ester is hydrolyzed, is susceptible to oxidation. The primary oxidation product of the tocopherol moiety is tocopheryl quinone[1]. Further oxidation can lead to other degradation products.

The following diagram illustrates the potential degradation pathways of deuterated vitamin E nicotinate.

Caption: Potential degradation pathways of deuterated vitamin E nicotinate.

Quantitative Stability Data

| Condition | Compound | Observation | Source(s) |

| Elevated Temperature | α-Tocopherol | Degradation follows first-order kinetics. Higher temperatures lead to faster degradation. | [4][12] |

| Light Exposure | α-Tocopherol | More significant degradation occurs in the presence of light compared to storage in the dark. | [4] |

| Long-term Storage | Vitamin E | Stable for up to 22 days at -20°C. | [8] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of deuterated vitamin E nicotinate should involve a forced degradation study followed by the development of a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of deuterated vitamin E nicotinate.

Sample Preparation for Forced Degradation

-

Stock Solution: Prepare a stock solution of deuterated vitamin E nicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N sodium hydroxide. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution with an appropriate base or acid, respectively, before analysis.

-

Dilution: Dilute the stressed samples to a suitable concentration for analysis.

Analytical Methodology: Stability-Indicating LC-MS/MS Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. Given the deuterated nature of the analyte, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

| Parameter | Suggested Conditions |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate the parent compound from potential degradants. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for deuterated vitamin E nicotinate and its expected degradation products (deuterated α-tocopherol, etc.). |

Conclusion

Deuterated vitamin E nicotinate is inherently more stable than its unesterified counterpart due to the protection of the phenolic hydroxyl group. However, it is susceptible to degradation under harsh conditions, primarily through hydrolysis and oxidation. Proper storage in cool, dry, and dark conditions is essential to maintain its integrity. For drug development and research purposes, conducting thorough forced degradation studies and developing a validated stability-indicating LC-MS/MS method are critical steps to ensure the quality and reliability of the data generated using this isotopically labeled compound.

References

- 1. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Vitamin E Nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]

- 8. extension.okstate.edu [extension.okstate.edu]

- 9. longdom.org [longdom.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolic Journey of Deuterated Tocopherol Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic fate of deuterated tocopherol nicotinate, a stable isotope-labeled form of Vitamin E nicotinate. By tracing the distinct pathways of its constituent parts—the deuterated tocopherol and the nicotinate moieties—this document offers a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for researchers in nutrition, pharmacology, and drug development for designing and interpreting studies involving this compound.

Introduction

Deuterated tocopherol nicotinate serves as a powerful tool in metabolic research. The deuterium labeling allows for the precise tracing and quantification of the exogenous tocopherol, distinguishing it from the endogenous vitamin E pool. This is accomplished using mass spectrometry-based analytical methods. Tocopherol nicotinate, an ester of α-tocopherol and nicotinic acid (niacin), is designed to be more stable than free tocopherol. Upon ingestion, it is expected to be hydrolyzed, releasing its two bioactive components.

Absorption and Initial Metabolism: The Cleavage of the Ester Bond

The metabolic journey of deuterated tocopherol nicotinate begins in the gastrointestinal tract, where the ester linkage between the deuterated tocopherol and the nicotinic acid is cleaved.

Intestinal Hydrolysis

Tocopheryl esters, including nicotinate, are primarily hydrolyzed in the lumen of the small intestine prior to absorption. This process is catalyzed by pancreatic enzymes, particularly pancreatic lipase and carboxyl ester hydrolase (also known as cholesterol esterase).[1][2][3] Additionally, a portion of the ester may be taken up by enterocytes and hydrolyzed intracellularly by mucosal esterases located in the endoplasmic reticulum.[1][4][5] The efficiency of this hydrolysis is a critical and potentially rate-limiting step for the bioavailability of the released deuterated tocopherol and nicotinic acid.[6]

Experimental Protocol: In Vitro Digestion Model for Ester Hydrolysis

An in vitro digestion model can be employed to simulate the conditions in the gastrointestinal tract and quantify the extent of tocopheryl ester hydrolysis.[3]

-

Simulated Gastric Phase: The deuterated tocopherol nicotinate is incubated in a simulated gastric fluid containing pepsin at pH 2-3 for 1-2 hours.

-

Simulated Intestinal Phase: The gastric chyme is then neutralized, and a simulated intestinal fluid containing bile salts, phospholipids, and pancreatic enzymes (pancreatin or specific lipases/esterases) is added. The mixture is incubated at 37°C for 2-4 hours.

-

Sample Analysis: Aliquots are taken at various time points, and the reaction is stopped (e.g., by adding a denaturing solvent). The concentrations of the intact ester and the released free deuterated tocopherol are quantified by HPLC or LC-MS/MS.

Metabolic Fate of the Deuterated Tocopherol Moiety

Once released, the deuterated α-tocopherol follows the established metabolic pathway for this form of vitamin E.

Absorption and Distribution

Free deuterated α-tocopherol is incorporated into micelles, absorbed by enterocytes, and then packaged into chylomicrons. These lipoprotein particles are secreted into the lymphatic system and eventually enter the bloodstream. In the circulation, chylomicrons are metabolized, and the deuterated tocopherol is transferred to other lipoproteins and delivered to various tissues, with preferential uptake by the liver.

Hepatic Metabolism and Excretion

In the liver, α-tocopherol is distinguished from other vitamin E forms by the α-tocopherol transfer protein (α-TTP), which incorporates it into nascent very-low-density lipoproteins (VLDL) for secretion back into the plasma. Tocopherols that are not selected by α-TTP are directed towards metabolism and excretion.[7]

The primary metabolic pathway for α-tocopherol involves the shortening of its phytyl tail through a process initiated by cytochrome P450-mediated ω-hydroxylation (primarily by the enzyme CYP4F2), followed by β-oxidation.[7] This process generates a series of water-soluble metabolites, with the main terminal product being α-carboxyethylhydroxychroman (α-CEHC). These metabolites are then conjugated (e.g., with glucuronic acid or sulfate) and excreted in the urine. It is important to note that α-tocopherol is metabolized to a lesser extent than other forms of vitamin E, such as γ-tocopherol.[7]

Quantitative Data on Deuterated α-Tocopherol Metabolism

The following table summarizes key quantitative parameters from studies using deuterated α-tocopherol.

| Parameter | Value | Species | Study Conditions | Citation |

| Plasma d6-α-tocopherol half-life | 57 ± 19 hours | Human | Single oral dose of ~50 mg d6-α-tocopheryl acetate | [8] |

| Urinary excretion of deuterated α-CEHC | <1% of dose | Human | 30 mg dose of d6-α-tocopheryl acetate | [7] |

| Plasma d2-γ-tocopherol half-life | 13 ± 4 hours | Human | Single oral dose of ~50 mg d2-γ-tocopheryl acetate | [8] |

| Urinary excretion of deuterated γ-CEHC | ~7.5% of dose | Human | Deuterated d2-γ-tocopheryl acetate | [7] |

Metabolic Fate of the Nicotinate Moiety

The nicotinic acid (niacin) released from the hydrolysis of tocopherol nicotinate is a B-vitamin that is readily absorbed in the intestine.

Absorption and First-Pass Metabolism

Upon absorption, nicotinic acid undergoes extensive first-pass metabolism in the liver. It is converted into its metabolically active forms, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[9] Excess nicotinic acid is metabolized through two primary pathways:

-

Conjugation Pathway: A low-affinity, high-capacity pathway where nicotinic acid is conjugated with glycine to form nicotinuric acid (NUA).

-

Amidation Pathway: A high-affinity, low-capacity pathway where it is converted to nicotinamide (NAM).[10]

Further Metabolism and Excretion

Nicotinamide is further metabolized, primarily by methylation in the liver, to N1-methylnicotinamide (MNA). MNA is then oxidized to N1-methyl-2-pyridone-5-carboxamide (2PY).[11] These water-soluble metabolites, along with NUA and any unmetabolized nicotinic acid and nicotinamide, are excreted in the urine. The proportion of these metabolites is dependent on the dose and the rate of nicotinic acid absorption.[7]

Quantitative Data on Nicotinic Acid Metabolite Excretion

The table below presents the urinary recovery of nicotinic acid and its metabolites after a high oral dose.

| Metabolite | Percentage of Administered Dose Recovered in Urine (96h) |

| Nicotinic Acid | 3.2% |

| Nicotinuric Acid (NUA) | 11.6% |

| N-methylnicotinamide (MNA) | 16.0% |

| N-methyl-2-pyridone-5-carboxamide (2PY) | 37.9% |

| Total Recovery | ~70% |

| (Data from a study with a 2,000 mg oral dose of extended-release niacin in healthy male volunteers)[11] |

Experimental Protocols for In Vivo Studies

General Experimental Design for a Human Pharmacokinetic Study

-

Subject Recruitment: Healthy volunteers are recruited after obtaining informed consent. Baseline plasma and urine samples are collected.

-

Dosing: Subjects consume a standardized meal along with a precisely measured dose of deuterated tocopherol nicotinate.

-

Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours) post-dosing. Urine is collected over specific intervals (e.g., 0-12h, 12-24h, 24-48h, etc.).

-

Sample Preparation:

-

Plasma/Serum: Plasma or serum is separated from whole blood. For tocopherol analysis, a liquid-liquid extraction (e.g., with hexane) is performed after protein precipitation. An internal standard (e.g., a different deuterated tocopherol isotopologue) is added before extraction.

-

Urine: Urine samples may require enzymatic treatment (with β-glucuronidase/sulfatase) to deconjugate metabolites before extraction (e.g., solid-phase extraction).

-

-

Analytical Method: LC-MS/MS

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for the sensitive and specific quantification of the deuterated tocopherol, its metabolites, and the nicotinic acid metabolites.

-

Chromatography: A reverse-phase C18 column is typically used to separate the analytes.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

-

Visualizing the Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language)

References

- 1. Studies on the in vivo absorption of micellar solutions of tocopherol and tocopheryl acetate in the rat: demonstration and partial characterization of a mucosal esterase localized to the endoplasmic reticulum of the enterocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complexity of vitamin E metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight [mdpi.com]

- 6. Tocopherol more bioavailable than tocopheryl-acetate as a source of vitamin E for broilers | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: DL-Alpha-tocopherol nicotinate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Alpha-tocopherol nicotinate-d9, a deuterated form of Vitamin E nicotinate. This document outlines its chemical and physical properties, analytical methodologies for its characterization, and insights into its potential biological signaling pathways.

Certificate of Analysis (Representative)

While a specific Certificate of Analysis for every batch of this compound may vary, the following table summarizes the typical specifications and analytical results based on available data for the compound and related structures.

| Test | Specification | Method |

| Appearance | Clear, viscous oil | Visual |

| Molecular Formula | C₃₅H₄₄D₉NO₃[1] | Mass Spectrometry |

| Molecular Weight | 544.87 g/mol [1] | Mass Spectrometry |

| Purity (by GC) | ≥97.0% | Gas Chromatography |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry |

| Infrared Spectrum | Conforms to structure | FTIR |

| Solubility | Soluble in ethanol, ether; Insoluble in water[2] | Visual |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86362-36-9 (non-labelled)[1] | Axios Research[1] |

| Synonyms | Vitamin E Nicotinate-d9 | N/A |

Experimental Protocols

Gas Chromatography (GC) for Purity Assessment

This method is adapted from the analysis of DL-alpha-tocopherol and is suitable for assessing the purity of this compound.[2]

Instrumentation:

-

Gas chromatograph equipped with a flame-ionization detector (FID).

-

Column: 2-m x 4-mm borosilicate glass column packed with 2% methylpolysiloxane gum on 80- to 100-mesh acid-base washed silanized chromatographic diatomaceous earth.[2]

Chromatographic Conditions:

-

Column Temperature: Isothermal between 240°C and 260°C.[2]

-

Injection Port Temperature: Approximately 290°C.[2]

-

Detector Temperature: Approximately 300°C.[2]

-

Carrier Gas: Dry carrier gas (e.g., Helium or Nitrogen) with a flow rate adjusted to obtain a suitable retention time for the analyte.[2]

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., n-hexane).

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the same solvent.

-

Injection: Inject a suitable volume (e.g., 2-5 µL) of the sample and standard solutions into the gas chromatograph.[2]

-

Analysis: Record the chromatograms and measure the peak areas.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample preparation to that in the standard preparation.

High-Performance Liquid Chromatography (HPLC) for Analysis

A reliable HPLC method for the simultaneous determination of tocopherols can be adapted for this compound.[3]

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Post-column photochemical reactor (optional, enhances detection).[3]

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[4]

-

Column: C18 reverse-phase column.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV absorbance at an appropriate wavelength (e.g., 292 nm for the tocopherol moiety)[2] or fluorescence detection.

Procedure:

-

Sample Preparation: For fatty samples, extract the analyte with a mixture of acetonitrile and 2-propanol (9:1) containing an antioxidant like ascorbic acid. The extract can be cleaned up using a C18 solid-phase extraction (SPE) cartridge. For low-fat samples, extraction with methanol containing 0.1% ascorbic acid is sufficient.[3]

-

Injection: Inject the prepared sample extract into the HPLC system.

-

Analysis: Monitor the elution profile and quantify the analyte based on a calibration curve prepared from standards of known concentrations.

Signaling Pathways

DL-Alpha-tocopherol nicotinate is an ester of two biologically active molecules: alpha-tocopherol (Vitamin E) and nicotinic acid (Niacin or Vitamin B3). Its biological effects are likely a combination of the individual components and potentially unique activities of the intact ester.

Nicotinic Acid Signaling

Nicotinic acid is known to influence lipid metabolism and vascular inflammation through several pathways. One key pathway involves the G protein-coupled receptor GPR109A (also known as HCA₂) and the SIRT1-dependent pathway.[5][6]

References

- 1. This compound - CAS - 86362-36-9 (non-labelled) | Axios Research [axios-research.com]

- 2. fao.org [fao.org]

- 3. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Niacin? [synapse.patsnap.com]

An In-depth Technical Guide to the Antioxidant Properties of Deuterated Tocopherols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the antioxidant properties of deuterated tocopherols, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By replacing specific hydrogen atoms with deuterium, a stable isotope of hydrogen, the physicochemical properties of tocopherols can be subtly yet significantly altered. This guide focuses on the scientific principles underpinning the antioxidant activity of these modified compounds, with a particular emphasis on the kinetic isotope effect (KIE). Through a detailed examination of experimental data, protocols, and relevant signaling pathways, this document serves as a critical resource for understanding and leveraging the unique characteristics of deuterated tocopherols in research and therapeutic applications.

Introduction: The Role of Tocopherols as Antioxidants

Tocopherols, a class of chemical compounds that exhibit Vitamin E activity, are renowned for their potent antioxidant properties. They are lipid-soluble molecules that play a crucial role in protecting cell membranes from oxidative damage initiated by free radicals. The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1][2] This process is fundamental to cellular health, and disruptions in this delicate balance are implicated in a myriad of pathological conditions.

Deuteration, the selective replacement of hydrogen with deuterium, offers a powerful tool to modulate the antioxidant activity of tocopherols. The increased mass of deuterium compared to hydrogen leads to a lower vibrational frequency of the corresponding chemical bond, resulting in a higher bond dissociation energy. This phenomenon, known as the kinetic isotope effect, can significantly influence the rate of reactions involving the cleavage of that bond.

The Kinetic Isotope Effect in Deuterated Tocopherols

The antioxidant efficacy of tocopherols is intrinsically linked to the facility with which the phenolic hydrogen atom is abstracted. Deuterating this specific hydroxyl group is hypothesized to decrease the rate of hydrogen atom transfer to free radicals, a concept supported by studies on simpler phenolic compounds.

Research on the effect of deuterating the hydroxyl group of various phenols has demonstrated a significant reduction in the rate of hydrogen abstraction. This is quantified by the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD).

Quantitative Data on the Kinetic Isotope Effect of Phenolic Deuteration

| Phenolic Compound | Assay | kH / kD (Kinetic Isotope Effect) | Reference |

| 2,6-Di-t-butylphenol | Reaction with DPPH | > 6.7 | [3][4] |

| 4-Bromophenol | Reaction with DPPH | > 6.7 | [3][4] |

| 4-Nitrophenol | Reaction with DPPH | ~1 (complex behavior) | [3][4] |

| Various Phenols | Inhibition of Styrene Polymerization | > 5 | [3][4] |

Table 1: Kinetic Isotope Effect (KIE) for the reaction of deuterated and non-deuterated phenols.

These data strongly suggest that deuteration of the phenolic hydroxyl group in tocopherols would lead to a significant decrease in their radical-scavenging activity. The transfer constant for hydrogen abstraction from a deuterated phenol has been shown to be less than 0.2 times that of the corresponding non-deuterated phenol.[3][4]

Experimental Protocols

Synthesis of Phenolic Deuterated α-Tocopherol

The synthesis of α-tocopherol with a deuterated phenolic hydroxyl group can be achieved through a straightforward isotopic exchange reaction.

Materials:

-

α-Tocopherol

-

Deuterium oxide (D₂O)

-

Anhydrous solvent (e.g., dioxane, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve α-tocopherol in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add a molar excess of deuterium oxide to the solution.

-

Stir the reaction mixture at room temperature for a period sufficient to allow for complete H/D exchange at the phenolic hydroxyl group (typically several hours). The progress of the exchange can be monitored by techniques such as NMR spectroscopy.

-

Remove the solvent and excess D₂O under reduced pressure to yield the O-deuterated α-tocopherol.

-

Characterize the product using mass spectrometry and NMR to confirm the incorporation of deuterium.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the radical scavenging activity of antioxidants.[5][6]

Materials:

-

DPPH solution in methanol or ethanol (typically 0.1 mM)

-

Test samples of deuterated and non-deuterated tocopherols at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control in a suitable solvent.

-

In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each sample at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Logical Relationships

Tocopherols, beyond their direct radical scavenging activity, are known to modulate various cellular signaling pathways. This regulation can be influenced by the antioxidant status of the cell, which in turn can be affected by the potency of the tocopherol isoform.

Tocopherol-Mediated Antioxidant Defense and Signaling

The primary role of tocopherol is to inhibit lipid peroxidation. This action prevents the formation of lipid-derived signaling molecules that can activate pro-inflammatory pathways. Furthermore, tocopherols can influence the activity of key signaling proteins.

Caption: Tocopherol's primary antioxidant function and its influence on cellular signaling.

Experimental Workflow for Assessing Deuterated Tocopherol Antioxidant Activity

A logical workflow for the comprehensive evaluation of deuterated tocopherols is essential for reproducible and meaningful results.

Caption: A streamlined workflow for the synthesis and evaluation of deuterated tocopherols.

Implications for Drug Development

The ability to fine-tune the antioxidant activity of tocopherols through deuteration has significant implications for drug development.

-

Slower Metabolism: Deuteration at sites of metabolic oxidation can slow down the breakdown of drug molecules, leading to improved pharmacokinetic profiles.[2]

-

Mechanistic Studies: Deuterated tocopherols serve as invaluable tools for elucidating the precise mechanisms of antioxidant action and the role of hydrogen atom transfer in biological systems.

-

Development of Novel Antioxidants: By understanding the structure-activity relationships modified by deuteration, it may be possible to design novel antioxidant therapies with tailored potencies and durations of action.

Conclusion

Deuterated tocopherols represent a fascinating and promising area of research with significant potential for advancing our understanding of antioxidant chemistry and developing novel therapeutic strategies. The kinetic isotope effect resulting from the substitution of the phenolic hydrogen with deuterium is predicted to substantially decrease the radical-scavenging activity of tocopherols. This principle, supported by studies on analogous phenolic compounds, provides a solid foundation for further investigation into the nuanced biological effects of these modified molecules. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to explore this exciting field and unlock the full potential of deuterated tocopherols in science and medicine.

References

- 1. Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

In-Depth Technical Guide: DL-Alpha-Tocopherol Nicotinate-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alpha-tocopherol nicotinate-d9 is a deuterium-labeled stable isotope of Vitamin E nicotinate, a compound that combines the antioxidant properties of alpha-tocopherol with the vasodilatory and lipid-modifying effects of nicotinic acid. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. It further delves into the intricate signaling pathways of its constituent moieties, alpha-tocopherol and nicotinic acid, offering valuable insights for researchers in pharmacology, drug metabolism, and related fields. Detailed experimental protocols for quantification and analysis are provided to facilitate its application in research and development.

Compound Identification and Properties

This compound is the deuterated form of DL-Alpha-tocopherol nicotinate. The stable isotope labeling makes it an invaluable tool for pharmacokinetic and metabolic studies, allowing for its unambiguous differentiation from endogenous or non-labeled administered compounds.

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number (Non-labeled) | 51898-34-1 | [1] |

| Molecular Formula | C₃₅H₄₄D₉NO₃ | N/A |

| Molecular Weight | 544.87 g/mol | N/A |

| Appearance | Likely a viscous oil or solid | Inferred |

| Solubility | Soluble in organic solvents like ethanol, hexane, and dichloromethane | Inferred from analytical protocols |

Synthesis of DL-Alpha-Tocopherol Nicotinate

Several synthetic routes for the non-labeled compound have been reported, which can be adapted for the deuterated analog by using the appropriate deuterated starting material (DL-Alpha-tocopherol-d9).

Method 1: Using Nicotinic Acid Chloride

A common method involves the reaction of DL-Alpha-tocopherol with nicotinic acid chloride in the presence of a base like pyridine.[2]

-

Reactants : DL-Alpha-tocopherol-d9, Nicotinic acid chloride hydrochloride, Pyridine, Toluene.

-

Procedure : A solution of DL-Alpha-tocopherol-d9 in toluene is added to a solution of nicotinic acid chloride hydrochloride in a pyridine/toluene mixture. The reaction is allowed to proceed overnight. The resulting solution is then washed with a dilute sodium bicarbonate solution and water, dried over sodium sulfate, and the solvent is evaporated. Purification is achieved through column chromatography.[2]

Method 2: Oxidative Esterification

This method utilizes 3-pyridylaldehyde and tocopherol as starting materials with an aza-carbene catalyst for oxidative esterification. This approach is highlighted for its use of inexpensive raw materials and mild reaction conditions.[3]

-

Reactants : DL-Alpha-tocopherol-d9, 3-Pyridinecarboxaldehyde, Oxidant, Aza-carbene catalyst.

-

Solvent : Chloroform, dichloromethane, tetrahydrofuran, or acetonitrile.[3]

-

General Process : The reactants are combined in a suitable solvent and stirred under mild conditions until the reaction is complete. The product is then isolated and purified.

Method 3: Enzymatic Synthesis

Lipase-catalyzed synthesis offers a green and efficient alternative to chemical methods.

-

Enzymes : Lipases such as Novozym 435 or Candida rugosa lipase (CRL) can be employed.[4]

-

Acyl Donor : Nicotinic acid or its simple esters.

-

Process : The enzyme facilitates the esterification of DL-Alpha-tocopherol-d9 with the nicotinic acid moiety in a suitable solvent or solvent-free system.[4]

Experimental Protocols

The quantification of this compound, and its non-labeled counterpart, in biological matrices is crucial for pharmacokinetic and metabolic studies. The ester bond is typically hydrolyzed prior to or during analysis, allowing for the quantification of the alpha-tocopherol and nicotinic acid moieties separately.

Quantification of Deuterated Alpha-Tocopherol by GC-MS/MS

This method is highly sensitive and specific for the analysis of deuterated tocopherols.[5]

Sample Preparation (from Plasma) [5][6][7]

-

Protein Precipitation : To 100 µL of plasma, add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

-

Liquid-Liquid Extraction : Add 1 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.

-

Evaporation : Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization : To the dried residue, add 50 µL of a trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to form the TMS ether of alpha-tocopherol.

GC-MS/MS Analysis [5]

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Column : DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Injection Mode : Splitless.

-

Temperature Program : Initial temperature of 200°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer : Triple quadrupole mass spectrometer.

-

Ionization Mode : Electron Ionization (EI).

-

Monitoring Mode : Multiple Reaction Monitoring (MRM) for the specific transitions of the deuterated and non-deuterated alpha-tocopherol-TMS derivatives.

Quantification of Alpha-Tocopherol by HPLC-FLD

This method is widely used for the analysis of tocopherols in various matrices.[8][9][10]

Sample Preparation (from Tissues) [7]

-

Homogenization : Homogenize 50 mg of tissue in 200 µL of 0.1% ascorbic acid and 250 µL of ethanol.

-

Extraction : Add 1 mL of n-hexane, vortex vigorously, and centrifuge.

-

Evaporation : Transfer the hexane layer and evaporate to dryness.

-

Reconstitution : Reconstitute the residue in the mobile phase.

-

HPLC System : Agilent 1260 HPLC or equivalent with a fluorescence detector.

-

Column : Normal-phase silica column (e.g., Spherisorb Silica, 250 x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic mixture of n-hexane and 2-propanol (e.g., 99:1 v/v).

-

Flow Rate : 1 mL/min.

-

Detection : Fluorescence detector with excitation at 295 nm and emission at 330 nm.

Signaling Pathways

DL-Alpha-tocopherol nicotinate combines two biologically active molecules, each with distinct and overlapping signaling pathways.

Alpha-Tocopherol Signaling

Alpha-tocopherol is not only a potent antioxidant but also a modulator of key signaling cascades. It influences gene expression and cellular processes such as proliferation, platelet aggregation, and inflammation.[11][12][13][14]

Key Signaling Interactions:

-

Protein Kinase C (PKC) Inhibition : Alpha-tocopherol inhibits PKC activity, which in turn affects downstream signaling involved in cell proliferation and inflammation.[14][15]

-

Phosphatidylinositol 3-Kinase (PI3K) Pathway : It modulates the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[11][13]

-

Gene Expression Regulation : Alpha-tocopherol upregulates the expression of genes such as α-tocopherol transfer protein and downregulates genes involved in inflammation, like ICAM-1 and E-selectin.[11][12]

Nicotinic Acid Signaling

Nicotinic acid (Niacin) is a precursor to the coenzymes NAD and NADP, which are essential for cellular metabolism. It also has signaling functions mediated by specific receptors.[16][17]

Key Signaling Interactions:

-

NAD+/NADP+ Synthesis : Nicotinic acid is a vital precursor for the synthesis of NAD+ and NADP+, crucial for redox reactions in cellular metabolism.[16][17]

-

GPR109A Activation : It binds to and activates the G protein-coupled receptor GPR109A (HCAR2), primarily expressed in adipocytes, leading to the inhibition of lipolysis.[17]

-

SIRT1-Dependent Pathway : Nicotinic acid can attenuate vascular inflammation through a SIRT1-dependent signaling pathway, which involves the modulation of CD40 expression.[18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

References

- 1. DL-alpha-Tocopherol nicotinate - CAS - 51898-34-1 | Axios Research [axios-research.com]

- 2. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]

- 3. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]

- 4. Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives [mdpi.com]

- 5. Quantitative subfemtomole analysis of alpha-tocopherol and deuterated isotopomers in plasma using tabletop GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrofluorimetric Determination of α-Tocopherol in Capsules and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. mdpi.com [mdpi.com]

- 10. Tocopherol and tocotrienol analysis in raw and cooked vegetables: a validated method with emphasis on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [scholarship.miami.edu]

- 15. mdpi.com [mdpi.com]

- 16. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Niacin? [synapse.patsnap.com]

- 18. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Alpha-Tocopherol Nicotinate-d9 in Advancing Vitamin E Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and application of DL-Alpha-tocopherol nicotinate-d9, a deuterated stable isotope-labeled form of Vitamin E, in cutting-edge research. This document details its significance in pharmacokinetic, bioavailability, and metabolism studies, offers comprehensive experimental methodologies, and visualizes key cellular pathways influenced by vitamin E.

Introduction: The Significance of Isotopic Labeling in Vitamin E Research

Vitamin E, a crucial lipid-soluble antioxidant, encompasses a group of eight compounds, with alpha-tocopherol being the most biologically active form in humans. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for developing therapeutic strategies and establishing dietary recommendations. This compound is a synthetic, deuterated form of alpha-tocopherol nicotinate. The incorporation of nine deuterium atoms (d9) creates a heavier, stable isotope-labeled version of the molecule. This isotopic labeling does not alter the compound's chemical or biological properties but allows it to be distinguished from its naturally occurring, unlabeled counterparts by mass spectrometry. This distinction is fundamental for tracer studies in complex biological systems, enabling precise tracking and quantification of the administered compound and its metabolites.

The use of stable isotopes like deuterium offers a safe and powerful alternative to radioactive isotopes for in vivo studies in humans, providing invaluable data for drug development and nutritional science.

Physicochemical Properties and Synthesis

This compound is an ester of DL-alpha-tocopherol and nicotinic acid (niacin), with nine deuterium atoms incorporated into the tocopherol moiety. The deuteration provides a distinct mass shift, facilitating its identification and quantification in biological matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₅H₄₄D₉NO₃ |

| Molecular Weight | Approximately 544.89 g/mol |

| Isotopic Purity | Typically >98% |

| Physical State | Viscous oil |

| Solubility | Soluble in organic solvents (e.g., ethanol, hexane), insoluble in water |

The synthesis of this compound involves the esterification of deuterated DL-alpha-tocopherol with nicotinic acid or its derivative. The deuterated alpha-tocopherol is typically synthesized using deuterated precursors in a multi-step process.

Applications in Vitamin E Research

The primary application of this compound is as an internal standard and tracer in pharmacokinetic and bioavailability studies.

-

Bioavailability and Absorption Studies: By administering a known amount of this compound and measuring its concentration and that of its metabolites in plasma, urine, and feces over time, researchers can accurately determine the fraction of the ingested dose that reaches systemic circulation.[1]

-

Metabolism and Pharmacokinetic Studies: The deuterated label allows for the unambiguous tracking of the metabolic fate of alpha-tocopherol nicotinate. Researchers can identify and quantify metabolites, determine metabolic pathways, and calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[2]

-

Comparative Studies: this compound can be co-administered with other forms of vitamin E (e.g., non-labeled alpha-tocopherol acetate) to directly compare their relative bioavailability and metabolism within the same subject, reducing inter-individual variability.

Experimental Protocols

While specific protocols for this compound are not widely published, a robust methodology can be constructed based on established procedures for deuterated tocopherols and non-labeled tocopheryl nicotinate.

In Vivo Bioavailability Study in Humans

Objective: To determine the oral bioavailability of alpha-tocopherol from this compound.

Methodology:

-

Subject Recruitment: Recruit healthy volunteers with informed consent. Subjects should follow a controlled diet for a specified period before and during the study to minimize variations in baseline vitamin E levels.

-

Dosing: Administer a single oral dose of this compound, typically encapsulated in a carrier oil to enhance absorption. The dose will depend on the sensitivity of the analytical method.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing. Plasma is separated and stored at -80°C until analysis.

-

Sample Preparation:

-

Spike plasma samples with a known amount of an internal standard (e.g., d6-alpha-tocopherol).

-

Perform protein precipitation using a solvent like acetonitrile.

-

Extract lipids containing the tocopherols using a solvent system such as hexane.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and quantification of this compound and its major metabolite, d9-alpha-tocopherol (after in vivo hydrolysis).

-

Employ a suitable column (e.g., C18) and mobile phase gradient for chromatographic separation.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for d9-alpha-tocopherol and the internal standard.

-

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) to determine bioavailability.

Experimental Workflow Diagram

Caption: Workflow for a human bioavailability study of this compound.

Quantitative Data Presentation

Table 2: Summary of Quantitative Data from Studies with Deuterated Alpha-Tocopherol

| Parameter | Deuterated Form | Dose | Matrix | Analytical Method | Key Finding/Value | Reference |

| Detection Limit | d3, d6, d9-α-tocopherol | N/A | Skin Lipids | APCI LC-MS | 40 pg (93 fmol) for α-tocopherol | [3] |

| Fractional Absorption | d3-α-tocopherol | Oral | Plasma/Feces | LC-MS | ~55-64% in healthy women | [1] |

| Plasma Half-life | (2)H-α-tocopherol | 1.2 mg | Plasma | LC-MS | 30 ± 11 hours | [2] |

| Lower Limit of Quantification | d3, d6-α-tocopherol | N/A | Plasma | GC/MS/MS | 700 amol (350 fg) | [4] |

| Mass Transition (MS³) | d6-α-tocopherol | N/A | Serum | LC-MS/MS | 437.30 → 171.0 → 143 | [5] |

Signaling Pathways Modulated by Vitamin E

Vitamin E is not only an antioxidant but also a modulator of key signaling pathways involved in cellular proliferation, inflammation, and lipid metabolism.

Inhibition of Protein Kinase C (PKC)

Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell growth and inflammation. This non-antioxidant function of vitamin E is crucial for its protective effects.

Caption: Alpha-tocopherol inhibits Protein Kinase C (PKC) activity at the cell membrane.

Regulation of Gene Expression

Vitamin E can modulate the expression of various genes, influencing processes from lipid metabolism to cell cycle control.[6][7] This regulation can occur through the modulation of transcription factors and signaling cascades.

Caption: Vitamin E modulates gene expression via signaling cascades and transcription factors.

Conclusion

This compound represents a vital tool for advancing our understanding of vitamin E's role in human health and disease. Its application in tracer studies provides unparalleled precision in delineating the ADME properties of vitamin E nicotinate. The experimental frameworks and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals. While further studies specifically utilizing this compound are needed to build a more extensive body of quantitative data, the methodologies and principles outlined herein provide a solid foundation for future investigations into the complex and multifaceted world of vitamin E.

References

- 1. Vitamin E absorption and kinetics in healthy women, as modulated by food and by fat, studied using 2 deuterium-labeled α-tocopherols in a 3-phase crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Tocopherol disappearance rates from plasma depend on lipid concentrations: studies using deuterium-labeled collard greens in younger and older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative subfemtomole analysis of alpha-tocopherol and deuterated isotopomers in plasma using tabletop GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]